molecular formula C13H22N2O3 B6232367 tert-butyl 8-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate CAS No. 2383525-12-8

tert-butyl 8-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate

Cat. No. B6232367
CAS RN: 2383525-12-8
M. Wt: 254.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 8-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate (TBDCA) is an organic compound that has been studied for its potential applications in various fields such as pharmaceuticals, materials science, and biochemistry. TBDCA is a highly stable, non-toxic, and low-cost compound that has been found to exhibit a wide range of biological activities. This compound has been found to have antioxidant, anti-inflammatory, and anti-cancer properties, as well as potential applications in the synthesis of various drugs.

Scientific Research Applications

Tert-butyl 8-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate has been studied for its potential applications in various fields such as pharmaceuticals, materials science, and biochemistry. In pharmaceuticals, tert-butyl 8-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties, making it a potential drug candidate for the treatment of various diseases. In materials science, tert-butyl 8-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate has been found to exhibit excellent thermal stability and low toxicity, making it a potential candidate for use in the synthesis of various materials. In biochemistry, tert-butyl 8-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate has been found to have potential applications in the synthesis of various enzymes and peptides.

Mechanism of Action

The exact mechanism of action of tert-butyl 8-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate is not yet fully understood. However, it is believed that the compound exerts its biological effects by interacting with various targets such as enzymes, receptors, and transcription factors. The compound is thought to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, tert-butyl 8-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate is thought to act as an antioxidant by scavenging free radicals and inhibiting the activity of enzymes involved in oxidative stress.
Biochemical and Physiological Effects
tert-butyl 8-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate has been found to exhibit a wide range of biochemical and physiological effects. The compound has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. In addition, tert-butyl 8-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate has been found to exhibit anti-microbial activity against various bacteria and fungi. Furthermore, tert-butyl 8-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate has been found to exhibit hepatoprotective activity, which means that it can protect the liver from damage caused by toxins and other stressors.

Advantages and Limitations for Lab Experiments

Tert-butyl 8-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate has several advantages for use in laboratory experiments. The compound is highly stable and non-toxic, making it safe to handle and use in experiments. In addition, tert-butyl 8-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate is a low-cost compound, making it an economical choice for laboratory experiments. However, tert-butyl 8-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate also has some limitations for use in laboratory experiments. The compound is not soluble in water, making it difficult to use in experiments that require aqueous solutions. Additionally, the compound is not very soluble in organic solvents, making it difficult to use in experiments that require organic solvents.

Future Directions

The potential future applications of tert-butyl 8-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate are numerous. The compound could be used in the development of new drugs for the treatment of various diseases. Additionally, tert-butyl 8-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate could be used in the synthesis of various materials for use in the electronics and aerospace industries. Furthermore, tert-butyl 8-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate could be used in the synthesis of various enzymes and peptides for use in biotechnology. Finally, tert-butyl 8-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate could be used in the development of new diagnostic tests and treatments for various diseases.

Synthesis Methods

Tert-butyl 8-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate can be synthesized by the reaction of 2,7-diazaspiro[4.5]decane-2-carboxylic acid with tert-butyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent such as dichloromethane. The reaction is exothermic and proceeds rapidly to yield tert-butyl 8-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate as the major product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 8-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate involves the reaction of tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate with hydrazine hydrate followed by oxidation with hydrogen peroxide.", "Starting Materials": [ "tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate", "hydrazine hydrate", "hydrogen peroxide" ], "Reaction": [ "Step 1: Add hydrazine hydrate to tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate and heat the mixture at reflux temperature for several hours.", "Step 2: Cool the reaction mixture and filter the precipitate to obtain tert-butyl 8-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate.", "Step 3: Add hydrogen peroxide to the tert-butyl 8-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate and heat the mixture at reflux temperature for several hours.", "Step 4: Cool the reaction mixture and filter the precipitate to obtain tert-butyl 8-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate." ] }

CAS RN

2383525-12-8

Product Name

tert-butyl 8-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate

Molecular Formula

C13H22N2O3

Molecular Weight

254.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.